
Onalespib
概述
描述
奥奈司比是一种强效的第二代热休克蛋白 90 (HSP90) 抑制剂。HSP90 是一种分子伴侣蛋白,在许多致癌蛋白的折叠、稳定性和功能中发挥着至关重要的作用。 奥奈司比在临床前和临床研究中显示出巨大的潜力,它可以通过抑制 HSP90 并破坏其客户蛋白的功能来治疗多种癌症 .
作用机制
奥奈司比通过选择性地结合 HSP90 发挥其作用,抑制其伴侣蛋白功能。这导致参与肿瘤细胞增殖和存活的致癌信号蛋白降解。 奥奈司比破坏这些蛋白的下游信号通路,从而抑制肿瘤生长和进展 .
生化分析
Biochemical Properties
Onalespib plays a crucial role in biochemical reactions by inhibiting the chaperone function of HSP90. This inhibition leads to the degradation of several client proteins that are essential for tumor growth and survival. This compound interacts with enzymes and proteins such as epidermal growth factor receptor (EGFR), AKT, and other survival-promoting proteins. By binding to the ATP-binding site at the N-terminal domain of HSP90, this compound prevents the proper folding and function of these client proteins, leading to their proteasomal degradation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. In glioma cell lines and patient-derived glioma-initiating cells, this compound-mediated HSP90 inhibition depletes survival-promoting client proteins such as EGFR and AKT, disrupts downstream signaling, and decreases proliferation, migration, angiogenesis, and survival . This compound effectively crosses the blood-brain barrier to inhibit HSP90 in vivo, extending survival in glioma models .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to HSP90, inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins. This compound depletes the expression of proteins such as EGFR and AKT, suppressing downstream signaling via pathways like ERK and S6. This inhibition leads to reduced survival, proliferation, invasion, and migration of cancer cells . This compound also acts as a radiosensitizer by initiating the degradation of oncoproteins and causing DNA double-strand breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits long-acting effects, with prolonged inhibition of HSP90 and its client proteins. Studies have shown that this compound can maintain its inhibitory effects on downstream signaling pathways for extended periods, even in the presence of constitutive ligand-independent signaling . The stability and degradation of this compound over time have been observed, with its effects on cellular function being sustained in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In glioma models, a dose- and time-dependent decrease in cell proliferation was observed, with maximal inhibition seen at higher doses . In combination with radiotherapy, this compound demonstrated synergistic anti-cancer effects, with higher doses leading to increased apoptosis and delayed tumor growth . High doses of this compound may also result in toxic effects, such as diarrhea and fatigue .
Metabolic Pathways
This compound is involved in various metabolic pathways, including nucleotide metabolism, glycolysis, and the tricarboxylic acid cycle. By inhibiting HSP90, this compound affects the stability and function of enzymes and cofactors involved in these pathways. This inhibition leads to altered metabolic flux and changes in metabolite levels, contributing to its anti-cancer effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with HSP90. It exhibits good tissue distribution and a long tumor half-life, leading to prolonged knockdown of HSP90 client proteins . This compound effectively crosses the blood-brain barrier, allowing it to inhibit HSP90 in brain tumors . Its distribution within cells is facilitated by its high affinity for the ATP-binding site of HSP90 .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with HSP90. By binding to HSP90, this compound is directed to specific cellular compartments where HSP90 and its client proteins are localized. This targeting allows this compound to exert its inhibitory effects on the chaperone function of HSP90 and promote the degradation of oncogenic proteins .
准备方法
化学反应分析
奥奈司比经历各种化学反应,包括:
氧化: 奥奈司比在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变奥奈司比上的官能团,可能改变其活性。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 这些反应形成的主要产物取决于所用试剂和特定条件 .
科学研究应用
奥奈司比因其在科学研究中的应用而被广泛研究,特别是在化学、生物学、医学和工业领域:
化学: 奥奈司比是研究 HSP90 在蛋白质折叠和稳定性中的作用的宝贵工具。
生物学: 它用于研究涉及 HSP90 及其客户蛋白的生物学途径。
相似化合物的比较
奥奈司比与其他 HSP90 抑制剂(如甘尼替尼和奥拉帕利)进行比较。 虽然所有这些化合物都抑制 HSP90,但奥奈司比因其长效作用和穿透血脑屏障的能力而独一无二,使其对脑肿瘤特别有效 . 类似的化合物包括:
甘尼替尼: 另一种具有类似机制但药代动力学特性不同的 HSP90 抑制剂。
奥奈司比独特的特性以及在联合疗法中的有效性突出了其作为癌症治疗中宝贵治疗剂的潜力。
属性
IUPAC Name |
(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRGXKKQHBVPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238485 | |
| Record name | AT13387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912999-49-6 | |
| Record name | Onalespib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912999-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Onalespib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912999496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onalespib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AT13387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ONALESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y33N57ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
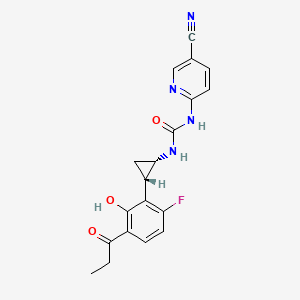
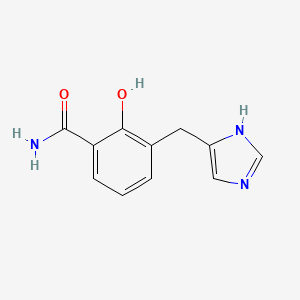


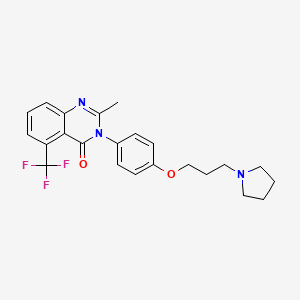

![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)
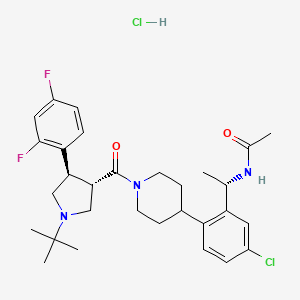
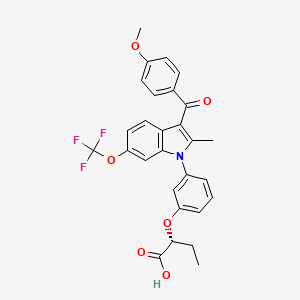
![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)
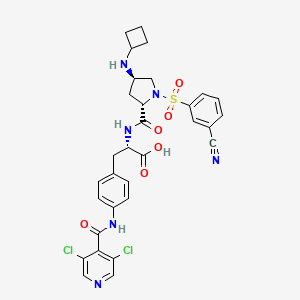
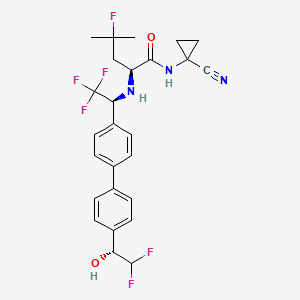

![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1677233.png)
